molecular formula C8H7BrN4O2S B13674953 1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole

1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole

Katalognummer: B13674953
Molekulargewicht: 303.14 g/mol
InChI-Schlüssel: KYMSRXHZTUUQSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to a tetrazole ring. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylhydrazine and methylsulfonyl chloride.

    Formation of Tetrazole Ring: The hydrazine derivative undergoes a cyclization reaction with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.

    Introduction of Methylsulfonyl Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.

Common reagents used in these reactions include sodium azide, methylsulfonyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. The methylsulfonyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-1H-tetrazole: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.

    1-(4-Methylsulfonylphenyl)-1H-tetrazole: Lacks the bromine atom, which may influence its reactivity and interaction with biological targets.

    1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical and biological properties.

Eigenschaften

Molekularformel

C8H7BrN4O2S

Molekulargewicht

303.14 g/mol

IUPAC-Name

1-(4-bromophenyl)-5-methylsulfonyltetrazole

InChI

InChI=1S/C8H7BrN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3

InChI-Schlüssel

KYMSRXHZTUUQSS-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.